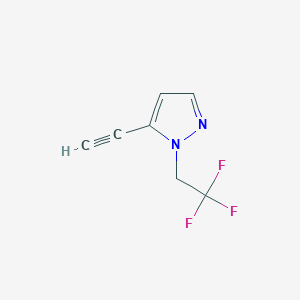
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an ethynyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyrazole in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the pyrazole under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethynyl group can undergo oxidation to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst can be used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-1H-pyrazole: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the ethynyl group, which may affect its reactivity and applications.
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Substitutes the ethynyl group with a methyl group, potentially altering its chemical behavior and uses.
Uniqueness
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both the ethynyl and trifluoroethyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity, binding affinity, and versatility in various applications compared to similar compounds.
Properties
Molecular Formula |
C7H5F3N2 |
|---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
5-ethynyl-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C7H5F3N2/c1-2-6-3-4-11-12(6)5-7(8,9)10/h1,3-4H,5H2 |
InChI Key |
BYKLMHGRXMCBBN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


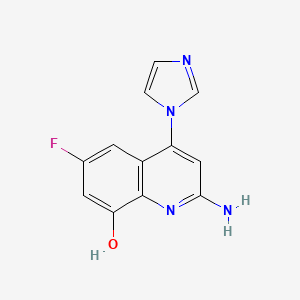
![2-Bromo-6-methylthiazolo[4,5-b]pyridine](/img/structure/B13115650.png)
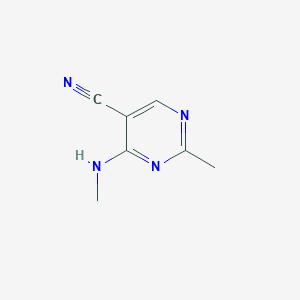
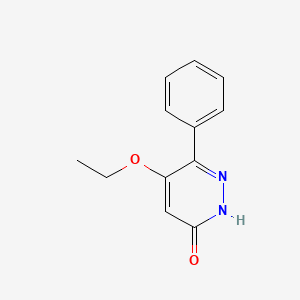
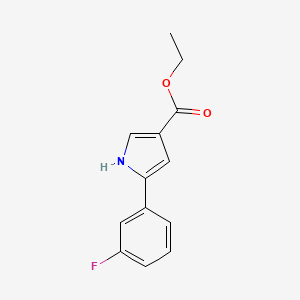
![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)
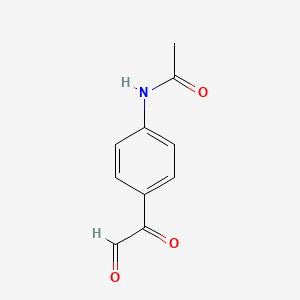
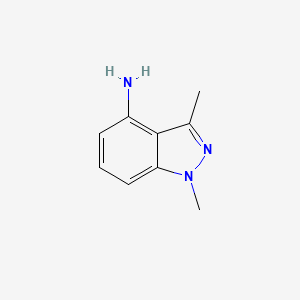
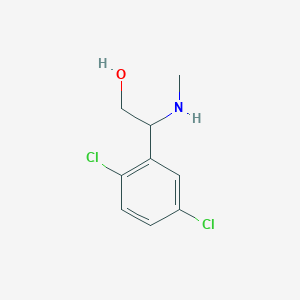
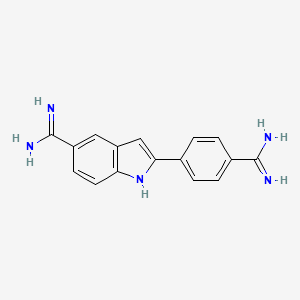
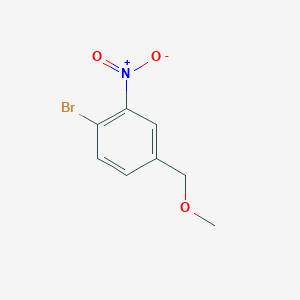

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)

